Molecular Weight and Scaffold Minimalism: Methyl vs. Ethyl vs. tert-Butyl Esters
Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate possesses a lower molecular weight (MW = 217.22 g/mol) compared to its direct ester analogs, ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate (MW = 231.25 g/mol) and tert-butyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate (MW = 259.30 g/mol) [1][2]. This 14.03 g/mol reduction relative to the ethyl ester and 42.08 g/mol reduction relative to the tert-butyl ester positions the methyl ester as the most 'fragment-like' of the three, adhering more closely to the Rule of Three (MW ≤ 300) guidelines for fragment-based screening libraries [3].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 217.22 g/mol |
| Comparator Or Baseline | Ethyl ester: 231.25 g/mol; tert-Butyl ester: 259.30 g/mol |
| Quantified Difference | 14.03 g/mol lower than ethyl ester; 42.08 g/mol lower than tert-butyl ester |
| Conditions | Calculated based on molecular formula (C11H11N3O2 for methyl; C12H13N3O2 for ethyl; C14H17N3O2 for tert-butyl) |
Why This Matters
Lower molecular weight is a critical parameter in fragment-based drug discovery, increasing the likelihood of efficient ligand binding and simplifying subsequent structure-based optimization.
- [1] Chemsrc. Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate. 2024. Available from: https://m.chemsrc.com/en/cas/1305826-81-6_2392188.html View Source
- [2] Chemsrc. tert-Butyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate. 2024. Available from: https://m.chemsrc.com/cas/1304328-20-8_2392189.html View Source
- [3] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
